molecular formula C18H38S2 B14615420 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane CAS No. 58712-15-5

2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane

Cat. No.: B14615420
CAS No.: 58712-15-5
M. Wt: 318.6 g/mol
InChI Key: YDEMTBDOHMUGNV-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane typically involves the reaction of 2,2,4,4-tetramethylpentane-3-thiol with a suitable oxidizing agent to form the disulfide bond. Common oxidizing agents used in this reaction include iodine or hydrogen peroxide under controlled conditions to ensure the formation of the desired disulfide linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would typically include the careful control of temperature, pressure, and reactant concentrations to ensure the efficient formation of the disulfide bond.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The compound can participate in substitution reactions where the disulfide bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Reaction Conditions: Controlled temperature and pH to ensure selective reactions.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Corresponding thiols.

Scientific Research Applications

2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.

    Biology: Investigated for its potential role in protein folding and stability due to its disulfide linkage.

    Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for therapeutic proteins.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane primarily involves the formation and cleavage of the disulfide bond. This bond plays a crucial role in the compound’s reactivity and stability. The disulfide bond can undergo redox reactions, which are essential in various biochemical processes, including protein folding and stabilization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane is unique due to its disulfide linkage, which imparts distinct chemical reactivity and potential applications in various fields. The presence of multiple tert-butyl groups also contributes to its steric hindrance and stability, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58712-15-5

Molecular Formula

C18H38S2

Molecular Weight

318.6 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3-(2,2,4,4-tetramethylpentan-3-yldisulfanyl)pentane

InChI

InChI=1S/C18H38S2/c1-15(2,3)13(16(4,5)6)19-20-14(17(7,8)9)18(10,11)12/h13-14H,1-12H3

InChI Key

YDEMTBDOHMUGNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)C)SSC(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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